molecular formula C14H9NO3 B148867 4-Carboxy-9-acridanone CAS No. 24782-64-7

4-Carboxy-9-acridanone

Cat. No. B148867
Key on ui cas rn: 24782-64-7
M. Wt: 239.23 g/mol
InChI Key: BATAOFZEDHPRTM-UHFFFAOYSA-N
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Patent
US08034558B2

Procedure details

2,2′-Iminodibenzoic acid (5.27 g, 20.5 mmol) was mixed with phosphorus oxychloride (20 ml). The resulting pale yellow slurry was heated to boiling. The slurry turned initially bright yellow, then dissolved to give a deep red solution which was intensely yellow at the meniscus. After 2 hrs at reflux, excess solvent was evaporated under vacuum to give a dark oil. This was quenched with ice, then diluted with 2.0M aqueous HCl (25 ml) and the resulting dark solution re-heated to boiling. After 20 mins a solid precipitated and the mixture became very thick; another 20 mls of water was then added to allow effective stirring. After 1.5 hrs, the mixture was allowed to cool to ambient temperature. The yellow solid was collected by vacuum filtration, washed well with water, then acetone, and dried under vacuum to give 4-carboxyacridone (4.61 g, 94%). λmax (EtOH)=408, 390, 256 nm. δH (300 MHz, DMSO-d6) 7.24-7.33 (2H, m), 7.67-7.76 (2H, m), 8.17 (1H, d), 8.38 (1H, dd), 8.47 (1H, dd) and 11.9 (broad s, partially exch). Mass spectrum: (ES+) 240 (M+H), 262 (M+Na). Melting Point>300° C.
Quantity
5.27 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[NH:1]([C:11]1[CH:19]=[CH:18][CH:17]=[CH:16][C:12]=1[C:13]([OH:15])=O)[C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]>P(Cl)(Cl)(Cl)=O>[C:4]([C:3]1[C:2]2[NH:1][C:11]3[C:12](=[CH:16][CH:17]=[CH:18][CH:19]=3)[C:13](=[O:15])[C:10]=2[CH:9]=[CH:8][CH:7]=1)([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
5.27 g
Type
reactant
Smiles
N(C1=C(C(=O)O)C=CC=C1)C1=C(C(=O)O)C=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting pale yellow slurry was heated to boiling
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
to give a deep red solution which
TEMPERATURE
Type
TEMPERATURE
Details
After 2 hrs at reflux
Duration
2 h
CUSTOM
Type
CUSTOM
Details
excess solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to give a dark oil
CUSTOM
Type
CUSTOM
Details
This was quenched with ice
ADDITION
Type
ADDITION
Details
diluted with 2.0M aqueous HCl (25 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the resulting dark solution re-heated to boiling
CUSTOM
Type
CUSTOM
Details
After 20 mins a solid precipitated
Duration
20 min
ADDITION
Type
ADDITION
Details
another 20 mls of water was then added
FILTRATION
Type
FILTRATION
Details
The yellow solid was collected by vacuum filtration
WASH
Type
WASH
Details
washed well with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
acetone, and dried under vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(=O)(O)C1=CC=CC=2C(C3=CC=CC=C3NC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.61 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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